molecular formula C11H19F3N2O B2936195 N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide CAS No. 1708557-54-3

N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide

Cat. No.: B2936195
CAS No.: 1708557-54-3
M. Wt: 252.281
InChI Key: XBCLDDGFDLZQNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide is a complex chemical compound known for its versatile properties and applications in various scientific fields. The compound features a trifluoromethyl group, which is known to impart unique chemical and physical properties, making it valuable in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide typically involves the reaction of piperidine derivatives with trifluoromethylating agents under controlled conditions. One common method includes the use of tert-butyl isocyanate and trifluoromethylated piperidine in the presence of a base to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, leading to effective modulation of biological pathways. This interaction can result in the inhibition of enzyme activity or alteration of receptor function, contributing to its therapeutic effects .

Comparison with Similar Compounds

  • N-tert-butyl-4-(trifluoromethyl)biphenyl-2-ylcarboxamido)piperidine-1-carboxylate
  • 4-(trifluoromethyl)phenyl)piperidine-1-carboxamide
  • 4-(trifluoromethyl)piperidine-1-carboxamide

Comparison: N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide stands out due to its unique trifluoromethyl group, which imparts enhanced chemical stability and biological activity compared to similar compounds. This makes it particularly valuable in pharmaceutical research and development .

Properties

IUPAC Name

N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F3N2O/c1-10(2,3)15-9(17)16-6-4-8(5-7-16)11(12,13)14/h8H,4-7H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCLDDGFDLZQNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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